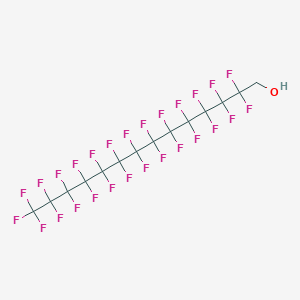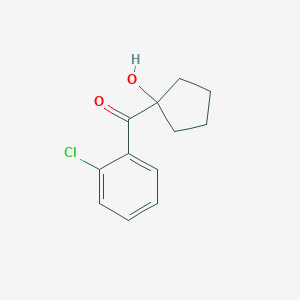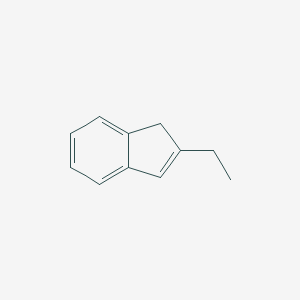
2-Ethyl-1h-indene
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-Ethyl-1h-indene consists of a fused ring system with a five-membered ring and a six-membered ring . The InChI representation of the molecule isInChI=1S/C11H12/c1-2-9-7-10-5-3-4-6-11(10)8-9/h3-7H,2,8H2,1H3 . Physical And Chemical Properties Analysis
2-Ethyl-1h-indene has a density of 1.0±0.1 g/cm3, a boiling point of 225.2±15.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.2 mmHg at 25°C . Its enthalpy of vaporization is 44.3±0.8 kJ/mol, and it has a flash point of 83.6±9.0 °C . The index of refraction is 1.556, and it has a molar refractivity of 47.4±0.3 cm3 .Applications De Recherche Scientifique
2-Ethyl-1h-indene
is a chemical compound with the empirical formula C11H12 . It has a molecular weight of 144.21 . It’s used in various fields, but specific applications are not well-documented.
One related compound, 1H-Indene , is used in the synthesis of new C60 derivatives , indene-C60 bisadduct . It’s also used in preparing polyindene by the controlled cationic polymerization initiated with cumyl methyl ether/TiCl4 in CH2Cl2 . Additionally, it’s used in the synthesis of istatins and in the production of indene/cumarone thermoplastic resins .
- It’s used in the synthesis of new C60 derivatives , indene-C60 bisadduct .
- It’s used in preparing polyindene by the controlled cationic polymerization initiated with cumyl methyl ether/TiCl4 in CH2Cl2 .
- It’s used in the synthesis of istatins .
- It’s used in the production of indene/cumarone thermoplastic resins .
- It’s used in the synthesis of new C60 derivatives , indene-C60 bisadduct .
- It’s used in preparing polyindene by the controlled cationic polymerization initiated with cumyl methyl ether/TiCl4 in CH2Cl2 .
- It’s used in the synthesis of istatins .
- It’s used in the production of indene/cumarone thermoplastic resins .
Propriétés
IUPAC Name |
2-ethyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-2-9-7-10-5-3-4-6-11(10)8-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHJHVHMLRKHBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342485 | |
| Record name | 2-ethyl-1h-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1h-indene | |
CAS RN |
17059-50-6 | |
| Record name | 2-ethyl-1h-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

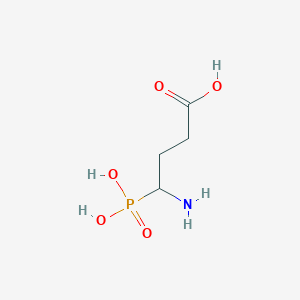
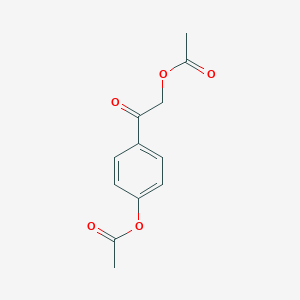
![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)
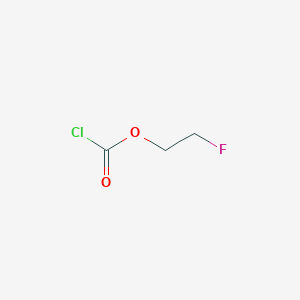
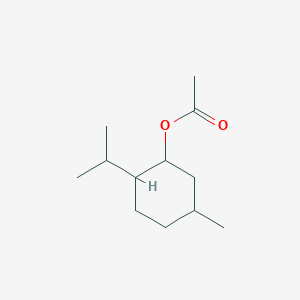
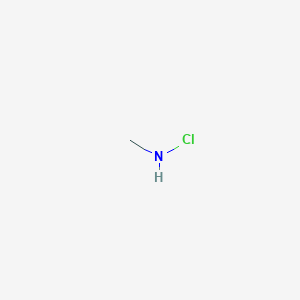
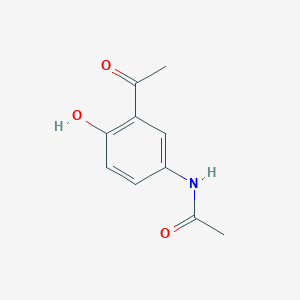
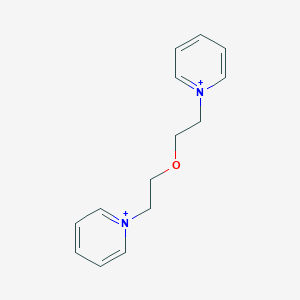
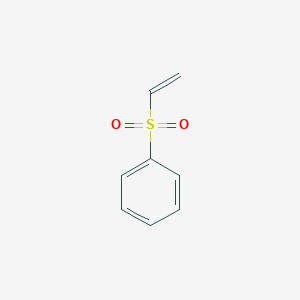
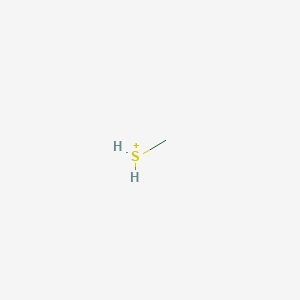
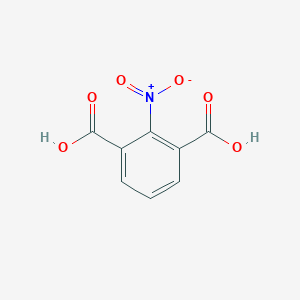
![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)
